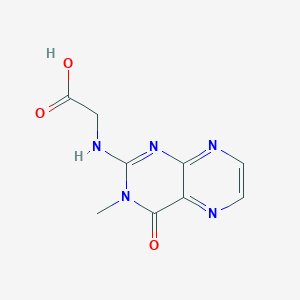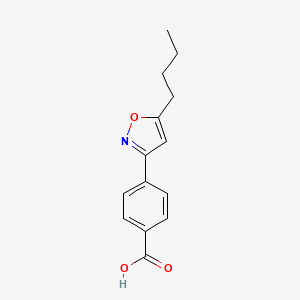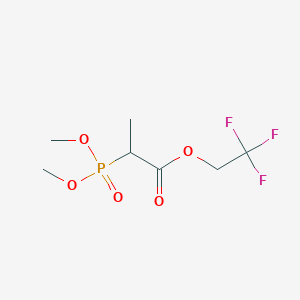![molecular formula C17H25NO B14198506 2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol CAS No. 922191-45-5](/img/structure/B14198506.png)
2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol is an organic compound that belongs to the class of phenols It features a cyclohexylbutenyl group attached to an amino group, which is further connected to a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated methylphenol, with a cyclohexylbutenylamine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various acylated or alkylated derivatives.
Scientific Research Applications
2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylphenol: A simpler analog with similar phenolic and amino functionalities.
Cyclohexylamine: Contains the cyclohexyl group but lacks the phenolic moiety.
3-Methylphenol: Contains the phenolic group but lacks the cyclohexylbutenylamine moiety.
Uniqueness
2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol is unique due to its combination of a cyclohexylbutenyl group with a phenolic and amino functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922191-45-5 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-[[(1R)-1-cyclohexylbut-3-enyl]amino]-3-methylphenol |
InChI |
InChI=1S/C17H25NO/c1-3-8-15(14-10-5-4-6-11-14)18-17-13(2)9-7-12-16(17)19/h3,7,9,12,14-15,18-19H,1,4-6,8,10-11H2,2H3/t15-/m1/s1 |
InChI Key |
ZKZOXWYTUROXRH-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)N[C@H](CC=C)C2CCCCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(CC=C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)


![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
